N-(1,3-benzothiazol-6-yl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-13-5-3-4-11(15(13)21-2)16(19)18-10-6-7-12-14(8-10)22-9-17-12/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVLIINGYRFZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)-2,3-dimethoxybenzamide typically involves the acylation of 1,3-benzothiazol-6-amine with 2,3-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-6-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted benzothiazoles.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzothiazole moiety linked to a dimethoxybenzamide structure. The synthesis typically involves the reaction of 2-aminobenzothiazole with specific benzoyl chlorides in the presence of bases. The following steps outline the general synthetic route:
- Preparation of Benzothiazole Core : Cyclization of 2-aminothiophenol with carbon disulfide.
- Introduction of Dimethoxy Group : Sulfonation using dimethylsulfamoyl chloride.
- Final Coupling : Reaction with 3,5-dimethoxybenzoyl chloride under basic conditions.
Biological Activities
N-(1,3-benzothiazol-6-yl)-2,3-dimethoxybenzamide exhibits a range of biological properties that make it a candidate for various therapeutic applications:
- Anticancer Activity : Studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of A431, A549, and H1299 cancer cells significantly . The compound's mechanism involves inducing apoptosis and arresting the cell cycle at specific concentrations .
- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it relevant in the context of neurodegenerative diseases . The compound's interaction with specific molecular targets may modulate biochemical pathways critical for neuronal health.
- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity, which could be leveraged in treating infections caused by resistant strains.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against several human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values demonstrating significant potency compared to standard chemotherapeutics. The compound was particularly effective against non-small cell lung cancer cells.
Case Study 2: Neuroprotective Mechanisms
In a model of Alzheimer's disease, this compound was tested for its ability to protect neuronal cells from amyloid-beta-induced toxicity. The treatment resulted in reduced levels of oxidative stress markers and improved cell viability compared to untreated controls.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide | Contains one methoxy group | Moderate anticancer activity |
| N-(1,3-benzothiazol-2-yl)-2-nitrobenzamide | Nitro substituent instead of methoxy groups | Varied biological effects |
| N-(1,3-benzothiazol-2-yl)-3-methoxybenzamide | One methoxy group | Limited activity compared to trimethoxy derivative |
The comparative analysis highlights that the presence of multiple methoxy groups enhances the biological activity of benzothiazole derivatives.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related benzamide derivatives, highlighting key differences in substituents, biological activities, and applications:
Structural and Functional Insights
- The 2,3-dimethoxy motif is conserved across multiple analogs but varies in positioning (e.g., 2,6-dimethoxy in isoxaben), influencing target selectivity. For example, isoxaben’s 2,6-substitution is critical for cellulose synthase inhibition .
- Biological Activity: [18F]Fallypride demonstrates nanomolar affinity for dopamine receptors due to its fluoropropyl chain, enabling in vivo tracer stability and receptor binding . In contrast, the benzothiazole group in the target compound may confer antimicrobial activity, as seen in related heterocycles . N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide lacks the methoxy groups but includes a directing group for catalytic applications, underscoring the versatility of benzamide scaffolds .
Applications :
- Radiopharmaceuticals : [18F]Fallypride and SiFA-M-FP,5 utilize fluorine-18 and silicon-based tags, respectively, for high-resolution imaging, whereas the target compound’s benzothiazole could be optimized for radiolabeling .
- Agrochemicals : Isoxaben’s cellulose inhibition contrasts with the antifungal activity of microbial 2,3-dimethoxybenzamide, highlighting substituent-dependent roles in plant-microbe interactions .
Biological Activity
N-(1,3-benzothiazol-6-yl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Synthesis
This compound features a benzothiazole moiety linked to a dimethoxybenzamide structure. The synthesis typically involves the acylation of 1,3-benzothiazol-6-amine with 2,3-dimethoxybenzoyl chloride, using bases like triethylamine in solvents such as dichloromethane. The reaction conditions are optimized for yield and purity through recrystallization or chromatography .
Antimicrobial Properties
Research indicates that this compound exhibits notable activity against various bacterial and fungal strains. Its mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival. For example, studies have shown that this compound can disrupt cell wall synthesis in bacteria and inhibit fungal growth by targeting ergosterol biosynthesis pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. It has demonstrated cytotoxic effects against several cancer types, including breast and colon cancer. The compound's mechanism involves the modulation of cell signaling pathways that regulate proliferation and apoptosis. Specifically, it may inhibit the activity of kinases involved in cancer cell growth .
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections .
Case Study 2: Anticancer Activity
In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(1,3-benzothiazol-6-yl)-2,3-dimethoxybenzamide, and how can reaction conditions be optimized to enhance yield?
- Methodological Answer : The synthesis typically involves coupling a benzothiazole amine with a dimethoxybenzoyl chloride derivative. Key steps include:
- Reagent Selection : Use of 6-amino-1,3-benzothiazole and 2,3-dimethoxybenzoyl chloride under reflux in anhydrous DMF with catalytic piperidine to facilitate amide bond formation .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Yield optimization requires strict control of reaction time (6–8 hours) and stoichiometric ratios (1:1.05 amine:acyl chloride) to minimize side products .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, benzothiazole aromatic protons at δ 7.5–8.5 ppm) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction using SHELX-90 or SHELXL software (e.g., phase annealing for resolving larger structures) .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight within 3 ppm error .
Advanced Research Questions
Q. How can in vitro binding assays be designed to assess this compound’s affinity and selectivity for dopamine D2/D3 receptors?
- Methodological Answer :
- Radioligand Displacement Assays : Compete against -spiperone or fallypride in transfected HEK-293 cells expressing human D2/D3 receptors. Use nonlinear regression (GraphPad Prism) to calculate values .
- Selectivity Profiling : Screen against off-target receptors (e.g., serotonin 5-HT, adrenergic α) at 10 μM concentration to identify cross-reactivity .
Q. What experimental design considerations are critical for quantifying receptor occupancy in vivo using PET imaging?
- Methodological Answer :
- Radiolabeling : Incorporate via prosthetic groups (e.g., fluoropropyl derivatives) using automated radiosynthesizers (e.g., ELIXYS) for consistent specific activity (>2 Ci/μmol) .
- Kinetic Modeling : Apply a modified Logan plot with metabolite-corrected plasma input to estimate non-displaceable binding potential (BP) in striatal and extrastriatal regions .
- Anesthesia Protocols : Control for isoflurane-induced changes in cerebral blood flow, which may alter radiotracer uptake kinetics .
Q. How should researchers resolve discrepancies in pharmacokinetic data across species (e.g., rodents vs. primates)?
- Methodological Answer :
- Allometric Scaling : Adjust doses based on body surface area and metabolic rate differences. For example, primate studies may require lower mass-adjusted doses (0.1 mg/kg vs. 1 mg/kg in rodents) to avoid receptor saturation .
- Compartmental Modeling : Use WinNonlin or SAAM II to compare clearance rates and volume of distribution, accounting for species-specific cytochrome P450 metabolism .
- Tissue Autoradiography : Validate PET-derived (total distribution volume) with ex vivo measurements in brain homogenates to confirm translational consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
